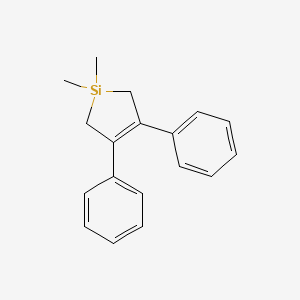
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole is a unique organosilicon compound characterized by its silole core structure. Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications. The presence of phenyl groups and methyl substituents in this compound further enhances its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dichlorodiphenylsilane with lithium dimethylamide, followed by cyclization to form the silole ring . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of silole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silole hydrides.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Silole oxides.
Reduction: Silole hydrides.
Substitution: Brominated or nitrated silole derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging due to its unique electronic properties.
Medicine: Explored for its potential as a drug delivery agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole exerts its effects is primarily related to its electronic properties. The silole core structure allows for efficient electron transport, making it a valuable component in electronic devices. The phenyl groups contribute to the compound’s stability and reactivity, enabling it to participate in various chemical reactions. Molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating processes such as charge transfer and energy conversion .
Comparación Con Compuestos Similares
- 1,1,4,5-Tetramethylindane
- 2-Benzyl-4,5-imidazoline
- 2-Methyl-4,5-dihydroimidazole
Comparison: Compared to these similar compounds, 1,1-Dimethyl-3,4-diphenyl-2,5-dihydro-1H-silole stands out due to its unique silole core structure, which imparts distinct electronic properties. While compounds like 1,1,4,5-Tetramethylindane and 2-Benzyl-4,5-imidazoline also exhibit interesting chemical behaviors, the presence of silicon in the silole core provides enhanced stability and reactivity, making it particularly valuable in electronic and industrial applications .
Propiedades
Número CAS |
110209-73-9 |
|---|---|
Fórmula molecular |
C18H20Si |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1,1-dimethyl-3,4-diphenyl-2,5-dihydrosilole |
InChI |
InChI=1S/C18H20Si/c1-19(2)13-17(15-9-5-3-6-10-15)18(14-19)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
RAUKRHRNXNCNPU-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


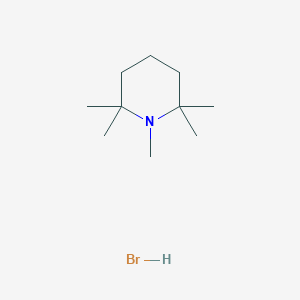
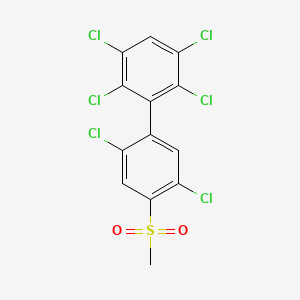
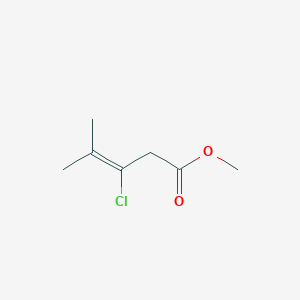
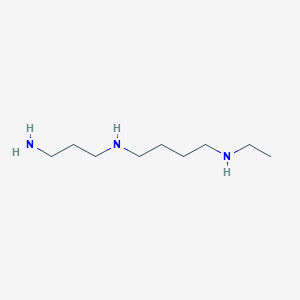

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
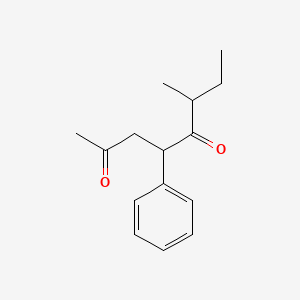
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
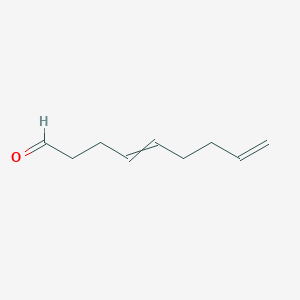
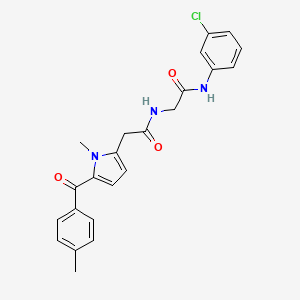
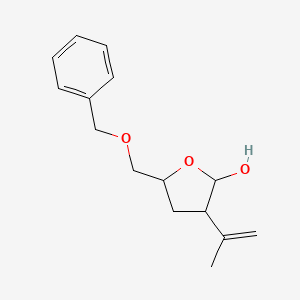

![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)

